molecular formula C9H11NO3S B2641645 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 1934507-13-7

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2641645
CAS No.: 1934507-13-7
M. Wt: 213.25
InChI Key: JFLHKDMRTNSQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (IUPAC name: 4-(methylsulfonimidoyl)benzoic acid) is a benzoic acid derivative featuring a sulfonimidoyl functional group at the para position of the aromatic ring . The sulfonimidoyl group consists of a sulfur atom bonded to two methyl groups, an oxo group, and an imino nitrogen, forming a tetrahedral λ⁶-sulfur center. Its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.22 g/mol.

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHKDMRTNSQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934507-13-7
Record name 4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H11NO3SC_9H_{11}NO_3S and features a benzoic acid moiety substituted with a dimethyl(oxo)-lambda6-sulfanylidene group. This unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Organic Synthesis

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid serves as a building block for synthesizing more complex molecules. It is used in the preparation of benzamide derivatives through direct condensation reactions, often facilitated by ultrasonic irradiation in the presence of Lewis acidic ionic liquids.

Table 1: Synthetic Routes and Products

Reaction TypeProduct TypeKey Features
OxidationSulfone derivativesFormation through oxidation reactions.
ReductionSulfide derivativesReduction of sulfoxide to sulfide.
SubstitutionSubstituted benzoic acidsNucleophilic substitution involving the amino group.

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown effectiveness against various pathogens and cancer cell lines.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
PABAAntibacterial against Staphylococcus aureus
4-Aminobenzoic Acid DerivativesAntimicrobial activity against E. coli

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit notable antimicrobial activity. For instance, para-aminobenzoic acid derivatives have demonstrated effectiveness against multiple bacterial strains, suggesting that structural components contribute to these properties.

Anticancer Activity

Studies have highlighted the anticancer potential of analogs derived from this compound. For example, certain derivatives have been tested against leukemia cells with varying degrees of cytotoxicity, indicating that structural modifications can significantly influence biological activity.

Case Study: Anticancer Activity
A study on 4-amino-7-oxo-substituted analogues revealed that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for industrial processes requiring high specificity and reactivity.

Mechanism of Action

The mechanism of action of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features

  • Functional Groups : Carboxylic acid (-COOH) and sulfonimidoyl (-S(=N)(=O)CH₃).

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid and analogous compounds:

Compound Name (CID or Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Backbone Notable Properties
Target Compound (CID 130891195) C₈H₉NO₃S 199.22 -COOH, -S(=N)(=O)CH₃ Benzoic acid with direct sulfonimidoyl attachment High polarity due to -COOH and sulfonimidoyl groups; potential for hydrogen bonding.
4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride (CID 155977963) C₉H₁₁NO₃S (excl. HCl) 213.25 (excl. HCl) -COOH, -CH₂-S(=N)(=O)CH₃ Benzoic acid with methylene-spaced sulfonimidoyl Increased steric bulk compared to target; hydrochloride salt enhances solubility.
4-(4-(Dimethylaminobenzylidene)amino)benzoic acid (SB1) C₁₆H₁₅N₂O₂ 267.31 -COOH, -N=CH-C₆H₄-N(CH₃)₂ Benzoic acid with benzylidene amino group UV λmax at 267 nm (ε = 0.9121) and 341 nm (ε = 0.3896) in methanol .
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) C₁₈H₁₇N₃O₃S 355.41 -COOH, thiazolidinone ring Benzoic acid with thiazolidinone substituent Common in antimicrobial agents; synthesized via cyclization with mercaptoacetic acid .
3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid C₁₀H₇FNO₃S 240.23 -COOH, -S(=N)-thiolane Fluorinated benzoic acid with thiolane-derived substituent Fluorine enhances electronegativity; potential for altered acidity and bioactivity.
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide C₄H₁₀N₂OS₂ 166.26 -C(=S)NH₂, -S(=N)(=O)CH₃ Ethanethioamide backbone Predicted pKa = 12.44; lower solubility due to non-polar backbone .

Key Structural and Functional Differences

Backbone Variations :

  • The target compound and its benzoic acid analogues (SB1, SS4, CID 155977963) share a carboxylic acid group, enhancing water solubility and acidity (pKa ~4.2 for -COOH). In contrast, the ethanethioamide derivative (CID in ) lacks -COOH, reducing polarity.

Substituent Effects: Sulfonimidoyl vs.

The hydrochloride salt (CID 155977963) likely has higher solubility in polar solvents compared to the free acid .

Biological Relevance: Thiazolidinone derivatives (e.g., SS4) are frequently explored for antimicrobial and anti-inflammatory activity . The sulfonimidoyl group’s bioactivity remains underexplored in the provided evidence but may mimic sulfonamides in targeting enzymes.

Biological Activity

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group attached to the amino position. This unique configuration contributes to its distinctive chemical properties and biological activities.

Key Features

FeatureDescription
Molecular Formula C9H10N2O3S
Molecular Weight Approximately 214.25 g/mol
Functional Groups Amino group, carboxylic acid, and sulfinyl group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of specific signaling pathways. For instance, research highlighted its ability to reduce the uptake of nutrients by cancer cells, thereby impairing their growth .

The mechanism of action for this compound involves interactions with key enzymes and cellular pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways crucial for cell survival and proliferation. Notably, it has shown potential in enhancing proteasomal and lysosomal activities, which are vital for cellular homeostasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition
4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}pyridine-2-carboxylic acidModerateLowReceptor modulation
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acidLowHighApoptosis induction

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoic acid demonstrated that this compound exhibited superior antimicrobial properties compared to its counterparts. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 μg/mL without cytotoxic effects on human fibroblast cells.

Study 2: Anticancer Potential

In another investigation focused on cancer cell lines (Hep-G2 and A2058), the compound was found to induce apoptosis effectively. The study reported a reduction in cell viability by over 50% at concentrations above 20 μg/mL. Furthermore, it was observed that the compound could activate caspase pathways, leading to programmed cell death in cancerous cells while sparing normal cells from toxicity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical factors influencing yield. Statistical validation (ANOVA) should confirm parameter significance. Reference studies on similar sulfonylamino benzoic acid derivatives for solvent selection (e.g., DMF for polar intermediates) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the sulfonylamino and benzoic acid moieties (as demonstrated in hydrazide crystal structures) .
  • NMR spectroscopy : Compare 1^1H and 13^13C chemical shifts with DFT-calculated values to validate substituent positions.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns. Cross-validation across techniques reduces ambiguity .

Q. How should researchers assess purity for pharmacological screening?

  • Methodological Answer : Employ HPLC with diode-array detection (DAD) using pharmacopeial-grade reference standards (e.g., USP/EP protocols). For trace impurities, combine with thin-layer chromatography (TLC) in dual solvent systems (e.g., ethyl acetate/hexane and methanol/chloroform) .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of the sulfonylamino group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S=O and N–S bonds to predict hydrolysis or nucleophilic substitution pathways.
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify stabilization effects on transition states. Reference DFT studies on sulfonyl hydrazides for parameterization .

Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or unexpected IR bands)?

  • Methodological Answer : Apply hyphenated techniques (e.g., LC-NMR-MS) to isolate and characterize in situ intermediates. Compare experimental IR spectra with ab initio vibrational frequency calculations (e.g., using Gaussian software). For ambiguous cases, synthesize isotopically labeled analogs (e.g., 15^{15}N) to track resonance assignments .

Q. What experimental strategies can probe its enzyme inhibition mechanisms?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target enzymes (e.g., cyclooxygenase-2).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina with crystal structures of enzyme active sites to predict binding modes. Validate with site-directed mutagenesis .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity across studies (e.g., inconsistent IC50 values)?

  • Methodological Answer : Standardize assay conditions (e.g., pH, buffer composition) and validate using positive controls (e.g., known inhibitors). Perform dose-response curves in triplicate with error bars. Cross-reference with orthogonal assays (e.g., fluorescence quenching vs. enzymatic colorimetry) to rule out assay-specific artifacts .

Reaction Engineering and Scale-Up

Q. What reactor designs are optimal for scaling up its synthesis while maintaining regioselectivity?

  • Methodological Answer : Use microreactor systems to enhance heat/mass transfer for exothermic steps (e.g., sulfonation). For heterogeneous catalysis, employ packed-bed reactors with immobilized catalysts (e.g., Pd/C). Monitor reaction progress inline via FTIR spectroscopy to detect intermediate accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.